molecular formula C12H21N3O B1483896 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol CAS No. 2091592-00-4

3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B1483896
CAS No.: 2091592-00-4
M. Wt: 223.31 g/mol
InChI Key: VXGHVQOSXAUOPL-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group at position 3, a piperidin-4-yl group at position 1, and a hydroxyl group at position 5. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides or tert-butyl alcohol in the presence of a strong acid or base.

    Attachment of the piperidin-4-yl group: This can be done through nucleophilic substitution reactions, where the pyrazole ring is reacted with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The tert-butyl and piperidin-4-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazole
  • 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-one
  • 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-thiol

Uniqueness

3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group can participate in hydrogen bonding, influencing the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-tert-butyl-2-piperidin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)10-8-11(16)15(14-10)9-4-6-13-7-5-9/h8-9,13-14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGHVQOSXAUOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 3
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 4
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 5
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 6
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol

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